Diethyl phosphonate
Overview
Description
Diethyl phosphonate is a phosphonic ester that is the diethyl ester of phosphonic acid.
Mechanism of Action
Target of Action
Diethyl phosphonate primarily targets Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . The antigen 85 proteins (FbpA, FbpB, FbpC) are responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages (AMs) .
Mode of Action
It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interact with its targets by mimicking their natural substrates, thereby inhibiting their normal function.
Biochemical Pathways
Phosphonates, including this compound, are involved in various biochemical pathways. All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes, and thus, some phosphonates show specific biological activity .
Pharmacokinetics
It is known that phosphonates, in general, present enhanced resistance towards hydrolysis . This suggests that this compound may have good stability in the body, which could potentially enhance its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known that phosphonates are poorly soluble in water but soluble in common alcohols . This suggests that the solubility and stability of this compound could be influenced by the presence of different solvents in its environment. Furthermore, it is known that this compound is a flammable liquid , suggesting that its stability and efficacy could be affected by exposure to heat or flame.
Biochemical Analysis
Biochemical Properties
Diethyl phosphonate is known to interact with various enzymes and proteins. For instance, it has been found to interact with the enzyme cholinesterase in humans . The nature of these interactions is largely due to the unique structure of this compound, which allows it to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Cellular Effects
For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its unique C-P bond. This bond is highly reactive, making this compound a popular reagent for generating other organophosphorus compounds . The compound’s effects at the molecular level include binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the compound’s reactivity allows for flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. A common reaction in the biosynthetic pathway of phosphonates is the C-P bond-forming reaction from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase .
Properties
IUPAC Name |
diethoxy(oxo)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCYSACZTOKNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline] | |
Record name | Phosphonic acid, diethyl ester | |
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Record name | Diethyl hydrogen phosphite | |
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Boiling Point |
138 °C, Boiling point: 54 °C at 6 mm Hg | |
Record name | DIETHYL HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble in common organic solvents, Soluble in carbon tetrachloride | |
Record name | DIETHYL HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.069 g/cu cm at 25 °C | |
Record name | DIETHYL HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.76 (Air = 1) | |
Record name | DIETHYL HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
11.2 [mmHg], 11.2 mm Hg at 25 °C | |
Record name | Diethyl hydrogen phosphite | |
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Record name | DIETHYL HYDROGEN PHOSPHITE | |
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Color/Form |
Water-white liquid | |
CAS No. |
762-04-9 | |
Record name | Diethyl hydrogen phosphite | |
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Record name | Diethyl phosphonate | |
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Record name | Diethyl phosphonate | |
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Record name | Phosphonic acid, diethyl ester | |
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Record name | Diethyl phosphonate | |
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Record name | DIETHYL PHOSPHITE | |
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Record name | DIETHYL HYDROGEN PHOSPHITE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diethyl Phosphonate?
A1: this compound has the molecular formula C4H11O3P and a molecular weight of 138.10 g/mol.
Q2: How can this compound be synthesized?
A2: this compound can be synthesized through various methods, including the classic Arbuzov reaction [, , ] or a room-temperature reductive deoxygenation of acyl phosphonates []. Microwave-assisted Michaelis-Becker reactions offer efficient and rapid synthesis of Diethyl Phosphonates and related compounds [, ].
Q3: Are there alternative synthetic routes to Diethyl Phosphonates that avoid the limitations of the Arbuzov reaction?
A3: Yes, a room-temperature reductive deoxygenation of acyl phosphonates provides a viable alternative to the Arbuzov reaction, particularly for temperature-sensitive substrates [].
Q4: How is the structure of this compound confirmed?
A4: The structure of this compound and related derivatives is typically confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, 31P NMR, IR spectroscopy, and mass spectrometry [, , , , , ].
Q5: Can this compound act as a ligand in metal coordination complexes?
A5: Yes, the phosphonic acid derivative of this compound can act as a dianionic bidentate ligand in platinum coordination complexes [].
Q6: How does the presence of a this compound group affect the fluorescence of Pyrene derivatives?
A6: The incorporation of a this compound group in Pyrene-1-carboxamide derivatives leads to an approximate two-fold increase in solution fluorescence quantum yield. This effect is attributed to the stiffening of the amidophosphonate lateral chain caused by the interaction between the phosphonate and amide groups [].
Q7: What is the role of this compound in the synthesis of fused phosphorus heterocycles?
A7: this compound serves as a key building block in the one-pot synthesis of novel fused phosphorus heterocycles, specifically 1,3,2-benzo(oxaza/thiaza/diaza)phospholo[2,3-b][1,3,2]benzoxazaphosphinines and related compounds [].
Q8: Does the this compound group exhibit a β-effect in organic reactions?
A8: While this compound itself might not exhibit a strong β-effect, research suggests that its close analogs, diphenylphosphinoyl and diphenylthiophosphinoyl, demonstrate significant β-effect functionality, particularly in solvolysis reactions [].
Q9: How does the structure of this compound derivatives impact their activity as human Renin inhibitors?
A9: The presence of at least one alkoxy group on the phosphorus atom is crucial for the inhibitory activity of alpha-hydroxy phosphonate derivatives against human Renin [].
Q10: How does the incorporation of this compound influence the biological activity of adamantyl-desmuramyldipeptides?
A10: The introduction of a this compound moiety into adamantyl-desmuramyldipeptides significantly enhances the production of T-cell cytokines, such as IL-2, IL-4, and IL-10, in human peripheral blood mononuclear cells [].
Q11: Can this compound be used to degrade polyurethane?
A11: Yes, both Dimethyl Phosphonate and this compound can effectively liquefy flexible polyurethane foam at elevated temperatures (160°C) [].
Q12: What are the applications of Fluorous Zirconium Phosphonates in catalysis?
A12: Fluorous Zirconium Phosphonates, synthesized from perfluoroalkylated Diethyl Phosphonates, show promise as materials for catalyst separation and recovery in various catalytic reactions, including cyclopropanation, oxidation, and enantioselective fluorination [].
Q13: What challenges are associated with the stability of acyl phosphonates?
A13: Acyl phosphonates can be challenging to purify due to their instability during chromatography and their tendency to decompose into dialkyl phosphites and acyl hydrazides, particularly under basic conditions [].
Q14: What safety concerns are associated with this compound as a flame retardant in Lithium-ion batteries?
A14: While this compound derivatives like Bromodifluoromethyl this compound (BFDP) show potential as flame retardants in Lithium-ion batteries, their impact on battery capacity and long-term performance requires careful evaluation [].
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